Cas no 842968-58-5 (4-fluoro-N-(1H-indol-3-yl)methylaniline)

4-Fluoro-N-(1H-indol-3-yl)methylaniline is a fluorinated aromatic amine derivative featuring an indole moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both fluoro and indole functional groups enhances its reactivity, enabling applications in the development of biologically active compounds, particularly in medicinal chemistry. Its structural framework is valuable for constructing heterocyclic systems and exploring structure-activity relationships in drug discovery. The compound’s well-defined purity and stability ensure reliable performance in cross-coupling reactions and other synthetic transformations. Suitable for research-scale applications, it serves as a key precursor for novel pharmacophores targeting receptor modulation or enzyme inhibition.
4-fluoro-N-(1H-indol-3-yl)methylaniline structure
842968-58-5 structure
Product Name:4-fluoro-N-(1H-indol-3-yl)methylaniline
CAS No:842968-58-5
MF:C15H13FN2
MW:240.275526762009
MDL:MFCD04525737
CID:3060324
PubChem ID:962163
Update Time:2025-08-03

4-fluoro-N-(1H-indol-3-yl)methylaniline Chemical and Physical Properties

Names and Identifiers

    • (4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine
    • 4-fluoro-N-(1H-indol-3-yl)methylaniline
    • AKOS000303250
    • EN300-230994
    • SR-01000368679
    • SIB96858
    • 4-fluoro-N-(1H-indol-3-ylmethyl)aniline
    • N-(4-Fluorophenyl)-N-(1H-indol-3-ylmethyl)amine
    • HMS1697C04
    • 842968-58-5
    • CCG-306264
    • CHEMBL4954630
    • SR-01000368679-1
    • BRD-K01976649-001-01-0
    • 4-fluoro-N-[(1H-indol-3-yl)methyl]aniline
    • STK346912
    • N-((1H-Indol-3-yl)methyl)-4-fluoroaniline
    • MDL: MFCD04525737
    • Inchi: 1S/C15H13FN2/c16-12-5-7-13(8-6-12)17-9-11-10-18-15-4-2-1-3-14(11)15/h1-8,10,17-18H,9H2
    • InChI Key: MDPHUMVCHPMXFO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)NCC1=CNC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 240.10627659Da
  • Monoisotopic Mass: 240.10627659Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 27.8Ų

4-fluoro-N-(1H-indol-3-yl)methylaniline Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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Additional information on 4-fluoro-N-(1H-indol-3-yl)methylaniline

Introduction to 4-fluoro-N-(1H-indol-3-yl)methylaniline (CAS No. 842968-58-5) and Its Emerging Applications in Chemical Biology

The compound 4-fluoro-N-(1H-indol-3-yl)methylaniline (CAS No. 842968-58-5) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features, comprising a fluorinated aromatic ring connected to an indole moiety via a methylaniline linker, endow it with distinctive chemical and biological properties that have garnered attention from researchers worldwide.

From a structural perspective, the presence of a fluoro group at the para position of the aromatic ring introduces electronic and steric effects that can modulate the compound's reactivity and binding affinity. This modification is particularly valuable in medicinal chemistry, where fluorine atoms are frequently employed to enhance metabolic stability, improve pharmacokinetic profiles, and increase binding interactions with biological targets. The indole core, a well-known pharmacophore in many bioactive molecules, further contributes to the compound's potential as a scaffold for drug discovery.

The methylaniline linker serves as a crucial bridge between the fluorinated aromatic ring and the indole moiety, influencing the overall conformation and solubility of the molecule. This structural arrangement allows for diverse modifications and derivatization, making it an attractive candidate for exploring novel therapeutic agents. Recent studies have highlighted the importance of such heterocyclic compounds in developing treatments for various diseases, including cancer, neurological disorders, and infectious diseases.

In the context of contemporary research, 4-fluoro-N-(1H-indol-3-yl)methylaniline has been investigated for its potential role in modulating biological pathways relevant to human health. For instance, preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and cell proliferation. These findings align with the growing interest in targeting these pathways for therapeutic intervention.

One of the most compelling aspects of this compound is its versatility as a starting point for further chemical exploration. Researchers have leveraged its structure to develop libraries of derivatives with tailored properties for high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying lead compounds that can be optimized through structure-activity relationship (SAR) studies. The integration of computational methods, such as molecular docking and quantum mechanical calculations, has further accelerated the discovery process by predicting binding affinities and interactions with biological targets.

The role of fluorinated indoles in medicinal chemistry cannot be overstated. These compounds have shown promise in various therapeutic areas due to their ability to interact selectively with biological macromolecules. The fluorine atom's ability to influence electronic distributions and hydrogen bonding patterns makes it an invaluable tool for fine-tuning molecular recognition processes. In particular, 4-fluoro-N-(1H-indol-3-yl)methylaniline exemplifies how strategic functionalization can lead to highly potent and selective drug candidates.

Advances in synthetic methodologies have also contributed to the accessibility of this compound for research purposes. Modern techniques enable efficient construction of complex molecules with high precision, reducing synthetic challenges and allowing for rapid exploration of structural variations. This accessibility is critical for drug discovery pipelines, where time-to-market is often a determining factor in therapeutic success.

The intersection of organic chemistry and computational biology has opened new avenues for understanding the behavior of 4-fluoro-N-(1H-indol-3-yl)methylaniline at both molecular and systems levels. High-resolution structural determinations using techniques like X-ray crystallography have provided insights into its conformational preferences and interactions with biological partners. These structural insights are essential for rational drug design, guiding modifications that enhance efficacy while minimizing off-target effects.

Furthermore, the compound's potential as an intermediate in synthesizing more complex bioactive molecules has not been overlooked. Its modular architecture allows chemists to append various functional groups or linkers, creating diverse chemical entities with tailored properties. This flexibility is particularly useful in designing molecules that target specific disease mechanisms or interact with unique biological niches.

In conclusion,4-fluoro-N-(1H-indol-3-yl)methylaniline (CAS No. 842968-58-5) stands out as a versatile and promising compound in chemical biology research. Its unique structural features, combined with its potential applications across multiple therapeutic areas, make it a valuable asset for academic laboratories and pharmaceutical companies alike. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly critical role in shaping the future of drug discovery and development.

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